molecular formula C10H11NO3 B14293879 1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione CAS No. 129748-28-3

1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione

Cat. No.: B14293879
CAS No.: 129748-28-3
M. Wt: 193.20 g/mol
InChI Key: ANFMKCSQXDEJMT-UHFFFAOYSA-N
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Description

1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione is a heterocyclic compound that contains a fused furan and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione can be achieved through several methods. One common approach involves the annulation of the pyrrole moiety, annulation of the pyridine ring, and tandem closure of two rings . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .

Mechanism of Action

The mechanism of action of 1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to selectively inhibit the post-acid activity of mammalian 20S proteasomes . This inhibition can affect various cellular processes, making the compound a potential candidate for therapeutic applications.

Properties

CAS No.

129748-28-3

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C10H11NO3/c1-10(2)6-4-5-11(3)8(12)7(6)9(13)14-10/h4-5H,1-3H3

InChI Key

ANFMKCSQXDEJMT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=O)N(C=C2)C)C(=O)O1)C

Origin of Product

United States

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